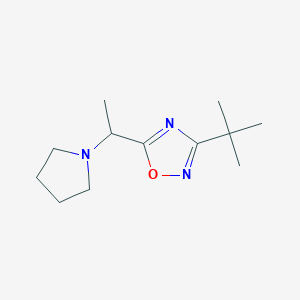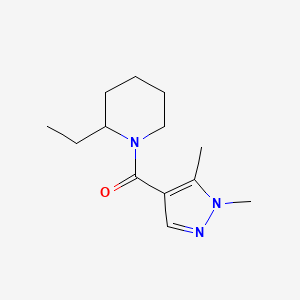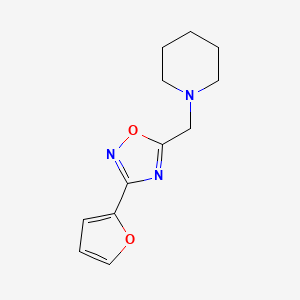
3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole (FPO) is a heterocyclic compound that has gained attention in scientific research for its potential use as a therapeutic agent. FPO has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole inhibits the production of pro-inflammatory cytokines, which may be beneficial in the treatment of inflammatory diseases. 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has also been found to induce apoptosis in cancer cells, suggesting its potential use as an anti-cancer agent. In addition, 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to possess anti-microbial activity against a variety of bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high purity and yield. 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole is also stable under various conditions, making it suitable for long-term storage. However, 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has limitations in terms of its solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
Future research on 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole should focus on its potential use as a therapeutic agent in various diseases, including cancer and inflammation. In addition, further studies are needed to elucidate the mechanism of action of 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole and its effects on various signaling pathways. Furthermore, the development of novel synthesis methods for 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole may improve its bioavailability and efficacy. Finally, the use of 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole in combination with other therapeutic agents should be explored to enhance its therapeutic potential.
Méthodes De Synthèse
3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole can be synthesized through a variety of methods, including the reaction of furan-2-carboxylic acid hydrazide with piperidine-1-carboxaldehyde in the presence of a catalyst. Another synthesis method involves the reaction of 2-amino-5-(piperidin-1-ylmethyl)-1,3,4-thiadiazole with furan-2-carboxylic acid in the presence of a coupling reagent. These methods have been optimized to yield 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole with high purity and yield.
Applications De Recherche Scientifique
3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has been extensively studied for its potential use as a therapeutic agent. In vitro studies have shown that 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In addition, 3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to possess anti-microbial activity against a variety of bacterial strains.
Propriétés
IUPAC Name |
3-(furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-6-15(7-3-1)9-11-13-12(14-17-11)10-5-4-8-16-10/h4-5,8H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKFWWPVHIVMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)
![N,N-dimethyl-3-oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide](/img/structure/B7544276.png)
![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide](/img/structure/B7544285.png)
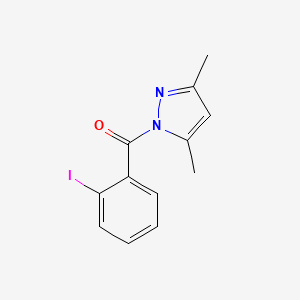


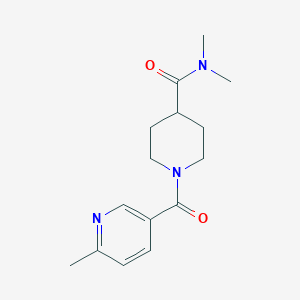
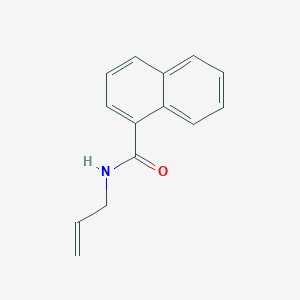
![3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)
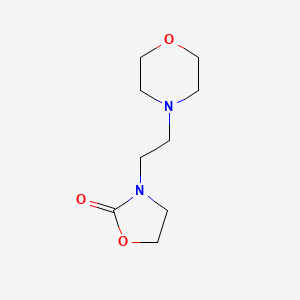
![1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol](/img/structure/B7544353.png)
